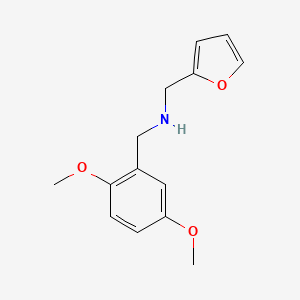
(2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives can be complex and often involves multiple steps. For instance, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block involves polymerization with various diacid ethyl esters catalyzed by Candida antarctica Lipase B (CALB) . Although this does not directly describe the synthesis of (2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, it does highlight the potential for enzymatic methods in the synthesis of furan-based compounds.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. This structure is crucial as it imparts certain chemical properties to the compound. The papers provided do not detail the molecular structure of (2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, but they do discuss related structures such as 2,5-bis(hydroxymethyl)furan-based polyesters, which have been fully characterized .
Chemical Reactions Analysis
The reactivity of furan derivatives can vary significantly depending on the substituents attached to the furan ring. For example, the reaction of nitrosocarbonyl compounds with 2,5-disubstituted furans leads to the synthesis of 1,4,2-dioxazine and 1,4,2-dioxazole derivatives . This indicates that furan compounds can participate in complex reactions, forming a variety of cyclic structures with different substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by the substituents on the furan ring and the overall molecular structure. The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan results in materials with number-average molecular weights around 2000 g/mol, and the physical properties of these polyesters are affected by the number of methylene units in the dicarboxylic segments . This suggests that the physical properties of (2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine would also be influenced by its specific molecular structure and substituents.
Applications De Recherche Scientifique
Synthesis Methods and Catalytic Processes
Bis-Benzoquinoline Derivatives Synthesis : A method using iodine catalysis to synthesize bis-benzoquinoline derivatives, involving the ring-opening of furan, has been developed. This process uses aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran, yielding various derivatives in moderate yields (Chen et al., 2013).
Iron-Catalyzed Amination of Benzyl Alcohols : Research on benzylamines, crucial in pharmaceutically active compounds, highlights an iron-catalyzed method for producing a range of benzylamines. This involves coupling benzyl alcohols with amines, potentially offering a sustainable approach to synthesizing structurally diverse benzylamines (Yan et al., 2016).
Chemical Reactions and Transformations
Mannich Condensations for Heteroaryl-Benzotriazoles : Efficient synthesis of N-substituted-2-(benzotriazol-1-yl) isoindoles and pyrroles through Mannich reactions involving primary amines, o-phthalaldehyde, and 2,5-dimethoxy-2,5dihydrofuran has been demonstrated (Katritzky et al., 2000).
Ring Transformation in 2(3H)-furanone Derivatives : The study explores converting 2(3H)-furanone into oxazinone and pyrimidinone derivatives, utilizing a synthesized 2-(furan-2-ylmethylene)-4-oxo-4-phenylbutanoyl azide through thermolysis and base-catalyzed decomposition (Hashem et al., 2017).
Biochemical and Pharmaceutical Applications
Synthesis of Bio-based Thermosets : Research on renewable 2,5-furandicarboxylic acid-based cross-linked poly(ester amide)s via polymerization of a bis(2-oxazoline) monomer with sebacic acid. This approach emphasizes sustainable methodologies in material science, particularly in the development of renewable polymers (Wilsens et al., 2015).
Hydrogen Bonding in Aliphatic-Aromatic Poly(ester amide)s : A study on poly(ester amide)s containing 2,5-furandicarboxylic acid, focusing on the influence of the 2,5-Furandicarboxamide moiety on hydrogen bonding. This research provides insights into the synthesis and properties of novel polymers with potential applications in various industries (Wilsens et al., 2014).
Propriétés
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-16-12-5-6-14(17-2)11(8-12)9-15-10-13-4-3-7-18-13/h3-8,15H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKGXVONRAQVIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

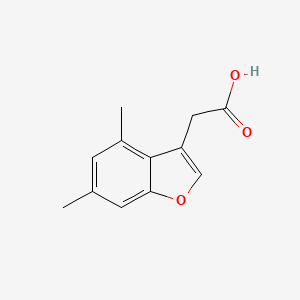
![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)

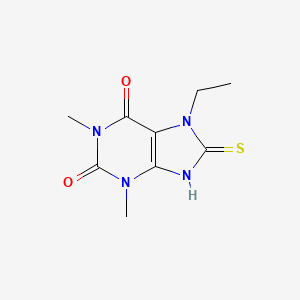
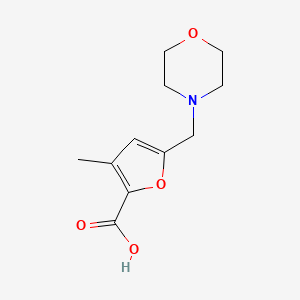
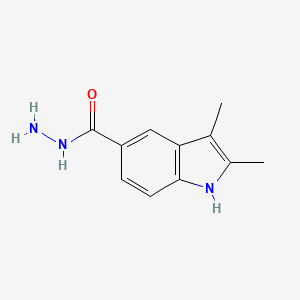
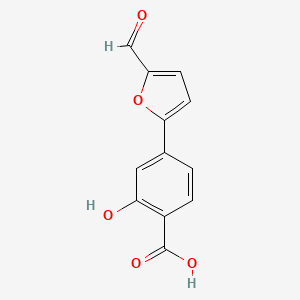



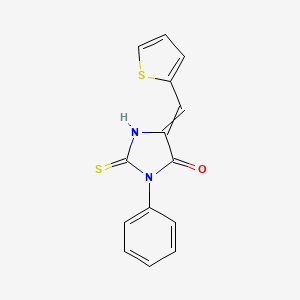
![1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide](/img/structure/B1299182.png)